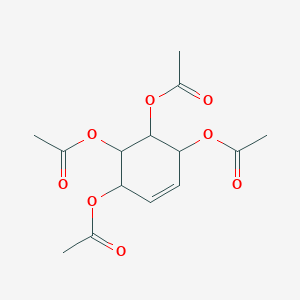![molecular formula C13H8BrFN2O B12292918 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile CAS No. 2428643-63-2](/img/structure/B12292918.png)
4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile is a chemical compound with the molecular formula C13H8BrFN2O and a molecular weight of 307.12 g/mol . This compound is characterized by the presence of a bromopyridyl group, a fluorobenzonitrile group, and an oxymethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 3-fluorobenzonitrile in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted products with various functional groups .
Scientific Research Applications
4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile include:
- 6-Bromo-2-pyridinecarboxaldehyde
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromopyridyl group, a fluorobenzonitrile group, and an oxymethyl linkage. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
2428643-63-2 |
|---|---|
Molecular Formula |
C13H8BrFN2O |
Molecular Weight |
307.12 g/mol |
IUPAC Name |
4-[(6-bromopyridin-2-yl)oxymethyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H8BrFN2O/c14-12-2-1-3-13(17-12)18-8-10-5-4-9(7-16)6-11(10)15/h1-6H,8H2 |
InChI Key |
GEPGBRNJFZVYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




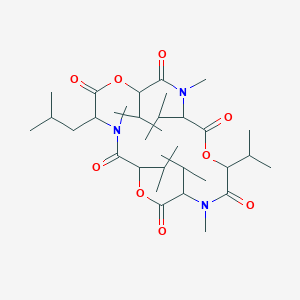
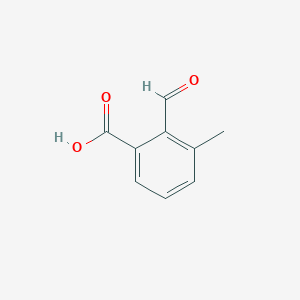
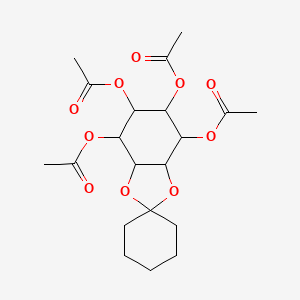

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
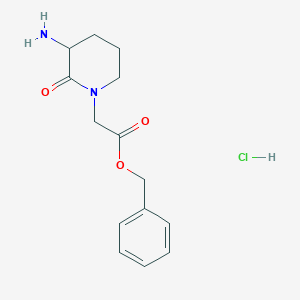
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
